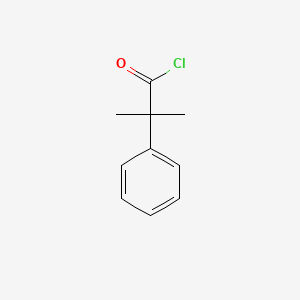

2-Methyl-2-phenylpropanoyl chloride

説明

Significance within Acyl Halide Chemistry

2-Methyl-2-phenylpropanoyl chloride is classified as an aromatic acyl halide. georganics.sk Acyl halides are a fundamental class of organic compounds defined by the presence of a carbonyl group bonded to a halogen atom. smolecule.com Within this class, this compound is distinguished by its unique structural features. smolecule.com

The molecule possesses a quaternary carbon atom directly adjacent to the carbonyl group, which creates significant steric hindrance. smolecule.com This steric bulk is a defining characteristic that influences the kinetics and thermodynamics of its chemical reactions, particularly when compared to simpler, less hindered acyl chlorides. smolecule.com Its primary reactivity involves nucleophilic acyl substitution, where the chloride atom acts as an excellent leaving group and is readily replaced by various nucleophiles. smolecule.com This reactivity allows for the formation of a range of derivatives, such as esters (through reaction with alcohols) and amides (through reaction with amines). smolecule.com

Role as a Key Intermediate in Complex Molecular Construction

The synthetic importance of this compound lies in its role as a key building block for constructing complex molecular architectures. smolecule.com It serves as a crucial intermediate in the synthesis of a variety of compounds across different chemical industries. biosynth.comsmolecule.com

Pharmaceuticals: A primary application of this acyl chloride is in the synthesis of pharmaceutical intermediates. smolecule.com It is a pivotal precursor for preparing 2-methyl-2-phenylpropionic acid derivatives. smolecule.com Notably, certain derivatives within this class have been developed as antihistamine agents, highlighting the compound's value in medicinal chemistry. google.comgoogle.com The use of this intermediate can enable more simplified, high-yield, and high-purity production processes suitable for industrial-scale manufacturing of these pharmaceutically active molecules. google.comgoogle.com

Agrochemicals and Dyes: Beyond pharmaceuticals, this compound is an intermediate in the production of agrochemicals. smolecule.com It is also employed as a precursor in the synthesis of phenylacetic acid, which is an important chemical intermediate for the production of dyes. biosynth.com

Advanced Materials: Recent research has demonstrated its utility in the preparation of advanced materials, showcasing its versatility in contemporary synthetic chemistry. smolecule.com The compound's well-characterized reactivity and accessibility make it a valuable component for creating novel and complex materials. smolecule.com

The compound's ability to participate in various reactions, such as those with Grignard reagents to form tertiary alcohols or the formation of enolates under basic conditions, further expands its utility as a versatile intermediate in multi-step syntheses. smolecule.com

Structure

3D Structure

特性

IUPAC Name |

2-methyl-2-phenylpropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c1-10(2,9(11)12)8-6-4-3-5-7-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKYEGXKYATCRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50494718 | |

| Record name | 2-Methyl-2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36293-05-7 | |

| Record name | 2-Methyl-2-phenylpropanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50494718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-phenylpropanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methyl 2 Phenylpropanoyl Chloride

Conventional Synthetic Approaches

Conventional methods are characterized by their widespread use and well-documented procedures, primarily relying on the reaction of a carboxylic acid with a strong chlorinating agent.

The most standard and industrially significant method for synthesizing 2-Methyl-2-phenylpropanoyl chloride is the direct treatment of 2-Methyl-2-phenylpropanoic acid with a suitable chlorinating agent. google.com This process effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine (-Cl) atom, yielding the highly reactive acyl chloride. savemyexams.comontosight.ai

Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation due to its efficiency and the convenient nature of its byproducts. chemguide.co.uk The reaction between 2-Methyl-2-phenylpropanoic acid and thionyl chloride produces this compound, with sulfur dioxide (SO₂) and hydrogen chloride (HCl) as the only byproducts. chemguide.co.uk Being gases, these byproducts are easily removed from the reaction mixture, simplifying the purification of the desired acyl chloride. chemguide.co.uk

A documented procedure involves reacting 2-Methyl-2-phenylpropanoic acid with thionyl chloride in a solvent like dichloromethane (B109758). google.com Sometimes, a catalytic amount of dimethylformamide (DMF) is added to facilitate the reaction. google.comgoogleapis.com

Reaction Scheme: C₆H₅C(CH₃)₂COOH + SOCl₂ → C₆H₅C(CH₃)₂COCl + SO₂ (g) + HCl (g)

Table 1: Thionyl Chloride Mediated Synthesis of this compound Click on the headers to sort the data.

| Precursor | Reagent | Solvent | Catalyst | Product | Source |

|---|---|---|---|---|---|

| 2-Methyl-2-phenylpropanoic acid | Thionyl chloride | Dichloromethane | Dimethylformamide (optional) | This compound | google.com |

| 2-[4-(2-hydroxy-ethyl)-phenyl]-2-methyl-propionic acid ethylester | Thionyl chloride | Acetonitrile (B52724) | - | Corresponding acyl chloride | google.com |

Besides thionyl chloride, other reagents are well-established for the synthesis of acyl chlorides from carboxylic acids. libretexts.orgchemguide.co.uk These include phosphorus chlorides and oxalyl chloride.

Phosphorus(V) Chloride (PCl₅): This solid reagent reacts vigorously with carboxylic acids at room temperature. chemguide.co.uklibretexts.org The reaction yields the acyl chloride along with phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl). chemguide.co.uklibretexts.org The liquid acyl chloride can then be separated from the phosphorus oxychloride by fractional distillation. libretexts.org

Phosphorus(III) Chloride (PCl₃): The reaction with liquid PCl₃ is less dramatic than with PCl₅. chemguide.co.uk It produces the acyl chloride and phosphorous acid (H₃PO₃). chemguide.co.uk Fractional distillation is also used for purification. libretexts.org While effective, phosphorus-based reagents generate phosphorus waste, which can be difficult and costly to dispose of. youtube.com

Oxalyl Chloride ((COCl)₂): Often used with a catalytic amount of DMF, oxalyl chloride is another effective reagent. A specific synthesis involves adding oxalyl chloride dropwise to a solution of 2-Methyl-2-phenylpropanoic acid in dichloromethane at 0 °C, followed by the addition of DMF. googleapis.com The reaction proceeds to form the desired this compound. The byproducts, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous and easily removed.

Table 2: Comparison of Conventional Chlorinating Agents Click on the headers to sort the data.

| Reagent | Formula | Physical State | Byproducts | Separation Method | Source |

|---|---|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Liquid | SO₂, HCl (gases) | Fractional Distillation | chemguide.co.uk |

| Phosphorus(V) Chloride | PCl₅ | Solid | POCl₃, HCl | Fractional Distillation | chemguide.co.uk |

| Phosphorus(III) Chloride | PCl₃ | Liquid | H₃PO₃ | Fractional Distillation | chemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Liquid | CO, CO₂, HCl (gases) | Fractional Distillation | googleapis.com |

Conversion from 2-Methyl-2-phenylpropanoic Acid using Chlorinating Agents

Emerging Synthetic Strategies

Research into the synthesis of acyl chlorides continues to evolve, with a focus on developing milder reaction conditions, improving substrate compatibility, and adhering to the principles of green chemistry.

While the conversion from the corresponding carboxylic acid is standard, modern organic synthesis explores novel activation methods that avoid harsh, traditional reagents. One such emerging strategy involves the use of 3,3-dichlorocyclopropenes. organic-chemistry.org This method allows for the rapid conversion of carboxylic acids to their acid chlorides under mild conditions in the presence of a tertiary amine base. organic-chemistry.org The reaction proceeds through an aromatic cyclopropenium carboxylate intermediate, which avoids the generation of HCl, making it suitable for acid-sensitive substrates. organic-chemistry.org This pathway represents a significant departure from conventional methods, offering a tunable and recyclable system for acylation. organic-chemistry.org

Another advanced approach is the intramolecular Schmidt reaction, which involves the conversion of an ω-azido hydrocinnamic acid into a tricyclic lactam via an acyl chloride intermediate. acs.org While this highlights a subsequent reaction of an acyl chloride, the methodology underscores the development of complex, one-pot transformations where the efficient in-situ generation of the acyl chloride is a critical step. acs.org

The push towards "green chemistry" has spurred innovation in acyl chloride synthesis. ontosight.ai The goal is to increase efficiency and reduce waste. ontosight.ai Catalytic methods are at the forefront of this movement. For instance, the use of cyclopropene (B1174273) reagents in conjunction with a base like Hünig's base can be considered a catalytic approach to activating the carboxylic acid. organic-chemistry.org

These emerging strategies aim to minimize the use of hazardous reagents like thionyl chloride and phosphorus chlorides, reduce energy consumption, and simplify purification processes. While specific applications of these green and catalytic methods for the large-scale production of this compound are not yet widely documented, they represent the future direction of acyl chloride synthesis, promising more sustainable and efficient chemical manufacturing. ontosight.ai

Reactive Pathways and Mechanistic Investigations of 2 Methyl 2 Phenylpropanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is a fundamental class of reactions for acyl chlorides, including 2-methyl-2-phenylpropanoyl chloride. These reactions involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the substitution of the chloride leaving group. The general mechanism proceeds through a tetrahedral intermediate.

Esterification Reactions: Scope, Stereochemistry, and Reaction Control

The reaction of this compound with alcohols, a process known as esterification, yields the corresponding esters. The scope of this reaction is broad, encompassing a variety of primary, secondary, and tertiary alcohols. Reaction control is crucial to optimize ester yield and minimize side reactions. Key factors influencing the reaction include the nature of the alcohol, the solvent, and the presence of a base to neutralize the HCl byproduct.

For instance, the reaction with simple primary alcohols like methanol (B129727) or ethanol (B145695) proceeds readily. However, with bulkier secondary or tertiary alcohols, steric hindrance can slow down the reaction rate, sometimes necessitating the use of a catalyst or more forcing conditions. The stereochemistry of the alcohol is generally retained during the reaction as the chiral center of the alcohol is not directly involved in the reaction mechanism.

| Reactant Alcohol | Product Ester | Reaction Conditions |

| Methanol | Methyl 2-methyl-2-phenylpropanoate | Pyridine (B92270), 0°C to rt |

| Ethanol | Ethyl 2-methyl-2-phenylpropanoate | Triethylamine (B128534), CH2Cl2, 0°C |

| Isopropanol | Isopropyl 2-methyl-2-phenylpropanoate | DMAP, CH2Cl2, rt |

| tert-Butanol | tert-Butyl 2-methyl-2-phenylpropanoate | AgCN, Benzene (B151609), 80°C |

This table presents a summary of typical esterification reactions. The specific conditions can be adapted based on the substrate and desired outcome.

Amide Formation Reactions: Substrate Compatibility and Synthetic Utility

This compound readily reacts with primary and secondary amines to form amides. This reaction is of significant synthetic utility due to the prevalence of the amide bond in pharmaceuticals and other biologically active molecules. pulsus.com The substrate compatibility is generally good, allowing for the coupling of a wide range of amines. researchgate.net

The reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine or pyridine to scavenge the generated HCl. The choice of solvent can also play a role, with aprotic solvents like dichloromethane (B109758) or diethyl ether being commonly employed. hud.ac.uk The steric hindrance of both the acyl chloride and the amine can influence the reaction rate. For example, reactions with highly hindered amines may require longer reaction times or the use of a coupling catalyst. researchgate.net

| Amine Substrate | Amide Product | Typical Reaction Conditions |

| Ammonia | 2-Methyl-2-phenylpropanamide | Aqueous NH3 |

| Benzylamine | N-Benzyl-2-methyl-2-phenylpropanamide | Et3N, CH2Cl2, 0°C to rt |

| Aniline | N-Phenyl-2-methyl-2-phenylpropanamide | Pyridine, THF, rt |

| Diethylamine | N,N-Diethyl-2-methyl-2-phenylpropanamide | K2CO3, CH2Cl2, rt |

This table provides examples of amide formation reactions, highlighting the versatility of this compound in synthesizing a variety of amides.

Other Nucleophilic Transformations

Beyond ester and amide formation, this compound can undergo other nucleophilic transformations. For example, it can react with carboxylate salts to form acid anhydrides. Reaction with azide (B81097) ions can lead to the formation of an acyl azide, a versatile intermediate that can be converted to isocyanates via the Curtius rearrangement. Furthermore, under certain conditions, it can undergo decarbonylation, although this is often a non-selective process. biosynth.com

Electrophilic Aromatic Substitution: Friedel-Crafts Acylation

Friedel-Crafts acylation is a cornerstone of organic synthesis for the formation of aryl ketones. sigmaaldrich.comorganic-chemistry.org This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, using a strong Lewis acid catalyst. sigmaaldrich.com

Generation and Reactivity of the Acylium Ion Electrophile

In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), this compound generates a highly reactive electrophile, the acylium ion. sigmaaldrich.commasterorganicchemistry.com The Lewis acid coordinates to the chlorine atom of the acyl chloride, facilitating the cleavage of the C-Cl bond to form the acylium ion. sigmaaldrich.comyoutube.com This acylium ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and the oxygen atom. youtube.comlibretexts.org This resonance stabilization prevents the rearrangements that are often observed in Friedel-Crafts alkylation reactions. masterorganicchemistry.comlibretexts.org The reactivity of the acylium ion is influenced by the reaction conditions, particularly the acidity of the medium. nih.govmdpi.com

Mechanistic Pathways of Acylation with Aromatic Substrates

The generated acylium ion then acts as the electrophile in an electrophilic aromatic substitution reaction with an aromatic substrate, such as benzene or its derivatives. sigmaaldrich.com The aromatic ring attacks the electrophilic carbon of the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com In the final step, a weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the ring and yielding the final aryl ketone product. masterorganicchemistry.comyoutube.com The product of the Friedel-Crafts acylation is a deactivated aromatic ketone, which is less reactive than the starting material, thus preventing further acylation reactions. organic-chemistry.orglibretexts.org

Influence of Substrate Structure and Lewis Acid Catalysis

The reactivity of this compound in acylation reactions, particularly Friedel-Crafts acylation, is significantly governed by the structure of the aromatic substrate and the nature of the Lewis acid catalyst employed. numberanalytics.commasterorganicchemistry.comsigmaaldrich.cn The reaction involves an electrophilic aromatic substitution where the acyl group is introduced into an aromatic ring. organic-chemistry.org

Substrate Structure: The inherent steric hindrance of the 2-methyl-2-phenylpropanoyl group, with its quaternary α-carbon, plays a crucial role. This bulkiness can limit the accessibility of the electrophilic acylium ion to the aromatic ring, making the reaction sensitive to the steric environment of the substrate.

Electronic Effects: Aromatic substrates with electron-donating groups (e.g., alkyl, alkoxy groups) are more reactive towards Friedel-Crafts acylation due to the increased nucleophilicity of the aromatic ring. Conversely, substrates bearing strong electron-withdrawing groups (e.g., nitro, carbonyl groups) are highly deactivated and may fail to react. libretexts.org

Steric Effects: The reaction is generally less favorable with sterically hindered aromatic substrates. For example, acylation of monosubstituted benzenes would be expected to show a strong preference for substitution at the less hindered para position over the ortho position. Highly substituted or sterically demanding substrates may exhibit very low reactivity.

Lewis Acid Catalysis: A Lewis acid is required to generate the reactive electrophile, the acylium ion, from the acyl chloride. masterorganicchemistry.comsigmaaldrich.cn The choice of catalyst is critical and can influence reaction rates and outcomes. numberanalytics.com Stoichiometric amounts of the catalyst are often necessary because both the acyl chloride reactant and the ketone product form complexes with the Lewis acid. organic-chemistry.org

Common Lewis acids for this transformation include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). numberanalytics.com The selection depends on the reactivity of the aromatic substrate, with stronger Lewis acids like AlCl₃ being used for less reactive systems. numberanalytics.com The choice of solvent, such as dichloromethane or nitrobenzene, can also impact reaction efficiency. numberanalytics.com

Table 1: Common Lewis Acid Catalysts in Friedel-Crafts Acylation

| Catalyst | Strength | Selectivity | Typical Use Cases |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Strong | Low | General purpose, electron-rich aromatics. numberanalytics.com |

| Ferric chloride (FeCl₃) | Moderate | Moderate | Milder conditions, less reactive aromatics. numberanalytics.com |

| Boron trifluoride (BF₃) | Moderate to Weak | High | Reactions with sensitive functional groups. numberanalytics.com |

Decarbonylation Reactions

This compound can undergo decarbonylation, a reaction involving the loss of a carbon monoxide (CO) molecule. This process is a characteristic reaction of acyl chlorides that can proceed through thermal, photochemical, or, more commonly, catalyzed pathways.

While one source mentions the formation of phenylacetaldehyde (B1677652) and carbon monoxide from the decarbonylation of this compound, this specific outcome is chemically atypical for the structure of the starting material. numberanalytics.com A more mechanistically plausible pathway for the decarbonylation of a tertiary acyl chloride like this compound, particularly under the influence of a Lewis acid like AlCl₃, involves the formation of a stable tertiary carbocation.

The proposed mechanism proceeds as follows:

Coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the acyl chloride.

Departure of the chloride to form a resonance-stabilized acylium ion.

Loss of carbon monoxide (CO) from the acylium ion to generate the highly stable 2-phenyl-2-propyl carbocation (cumyl cation).

This carbocation can then be trapped by a nucleophile. For instance, it can react with the chloride ion from the [AlCl₄]⁻ complex to yield 2-chloro-2-phenylpropane.

This pathway is analogous to the decarbonylation observed for other tertiary and sterically hindered acyl chlorides.

The course of the decarbonylation reaction can be influenced by catalysts. Research indicates that when catalyzed by trityl compounds, the decarbonylation of this compound is non-selective and results in the formation of multinuclear products. numberanalytics.com Trityl compounds, derived from triphenylmethane, can act as Lewis acids or radical initiators. The term "multinuclear products" in this context likely refers to polymeric materials or compounds formed through multiple substitution events, suggesting a complex and difficult-to-control reaction pathway under these specific catalytic conditions.

Interactions with Halides and Transition Metals

The reactivity of this compound extends to interactions with halide ions and various transition metals, leading to diverse chemical transformations. numberanalytics.com

Interactions with Halides: Halide ions, particularly chloride (Cl⁻), are integral to the chemistry of this compound. In Lewis acid-catalyzed reactions, the chloride ion is transferred from the acyl chloride to the Lewis acid, forming a complex anion (e.g., AlCl₄⁻). sigmaaldrich.cn The chloride can then act as a nucleophile, as seen in the potential formation of 2-chloro-2-phenylpropane during decarbonylation. Studies involving chlorine-36 labeling in rhodium-catalyzed decarbonylations of other acyl chlorides have shown that the chloride ligands can rapidly exchange between the metal center and the organic substrate, indicating a dynamic equilibrium. researchgate.net

Interactions with Transition Metals: Transition metal complexes are widely used to mediate reactions of acyl chlorides.

Rhodium: Complexes such as chlorotris(triphenylphosphine)rhodium(I) are well-known for catalyzing the decarbonylation of acyl chlorides. researchgate.net The mechanism typically involves oxidative addition of the acyl chloride to the Rh(I) center, followed by migration of the alkyl/aryl group and reductive elimination of the resulting alkyl/aryl halide. researchgate.net

Palladium: Palladium catalysts can mediate the coupling of acyl chlorides with unsaturated systems. nih.gov For example, a palladium/Xantphos system can catalyze the addition of an acid chloride across a strained alkene, cleaving the C-COCl bond to form two new carbon-carbon bonds while retaining the acyl chloride functionality in the product. nih.gov Such pathways represent potential, though not specifically documented, reactivity for this compound.

Other Metals: The formation of methyl complexes with various transition metals (e.g., Nickel, Iron, Cobalt) often proceeds via metathesis from a metal halide, showcasing the general reactivity of metal-halide bonds with organometallic reagents. csic.esresearchgate.net The interaction of this compound with transition metals could similarly lead to the formation of novel organometallic species.

Applications in Advanced Organic Synthesis and Derivatization

Precursor in the Synthesis of Value-Added Organic Compounds

2-Methyl-2-phenylpropanoyl chloride is a versatile precursor for a range of value-added organic compounds. As a halogenated organic compound, it is utilized in the synthesis of other important chemical intermediates applicable in the pharmaceutical and dye industries. For instance, it can be used to synthesize phenylacetic acid, a crucial intermediate in the production of various pharmaceuticals.

The compound also serves as a key starting material for 2-methyl-2-arylpropyl carboxylates. These esters are significant intermediates in the synthesis of agrochemicals, such as efficient pyrethroid insecticides, and pharmaceuticals. A notable application is in the synthesis of the antihistamine drug fexofenadine, highlighting its role in producing commercially important therapeutic agents. The reactivity of this compound also allows for its participation in decarbonylation reactions, which, although sometimes non-selective, can lead to the formation of phenylacetaldehyde (B1677652) and carbon monoxide.

Contribution to Pharmaceutical Intermediate Synthesis

The utility of this compound is particularly prominent in the synthesis of pharmaceutical intermediates. Its structure is a key component for building molecules with specific biological activities, and it is frequently employed in multi-step syntheses of complex drugs.

A significant application of this compound is in the preparation of derivatives of 2-methyl-2-phenylpropanoic acid. These analogs often possess valuable pharmacological properties. Research has focused on synthesizing a class of 2-methyl-2'-phenylpropionic acid derivatives that exhibit potent and selective H1 antihistamine activity. These compounds are useful for patients with allergic diseases and are noted for their high selectivity, which prevents them from interacting with other receptors even at high doses. The synthesis of these derivatives showcases the role of the 2-methyl-2-phenylpropanoyl moiety as a core structural unit for developing new therapeutic agents.

The following table provides examples of such derivatives and their primary application.

| Derivative Name | Application Area | Reference |

| 2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid | Antihistamine | |

| 2-methyl-2'-phenylpropionic acid derivatives | Antihistamine / Antiallergic |

Beyond direct derivatization, this compound is instrumental in constructing advanced intermediates required for the synthesis of complex drugs. The steric bulk at the quaternary carbon center is a key feature, enabling selective acylations where less hindered reagents might fail.

This compound serves as a key building block for histamine (B1213489) receptor antagonists. For example, a patented process describes the preparation of 2-methyl-2'-phenylpropionic acid derivatives with antihistamine properties through a simplified, high-yield process suitable for industrial-scale production. This process underscores the compound's importance in creating efficient synthetic routes to valuable pharmaceuticals. The synthesis of these complex molecules often involves multiple steps where the introduction of the 2-methyl-2-phenylpropanoyl group is a critical transformation.

Strategies for Functional Group Interconversion

As an acyl chloride, this compound is a highly reactive species that readily undergoes functional group interconversions, primarily through nucleophilic acyl substitution. This reactivity allows for the straightforward synthesis of a variety of related compounds.

Key interconversions include:

Formation of Esters: The compound reacts vigorously with alcohols and phenols to form the corresponding esters. This reaction is a standard method for creating ester derivatives, where the chloride is displaced by the oxygen nucleophile of the alcohol.

Formation of Amides: The reaction with primary or secondary amines yields amides. This transformation is typically rapid and efficient, forming a stable amide bond by replacing the chlorine atom with the nitrogen nucleophile. A general procedure involves adding the acyl chloride to a solution of the amine, often in the presence of a base to neutralize the hydrogen chloride byproduct.

Hydrolysis to Carboxylic Acid: In the presence of water, this compound can be hydrolyzed back to its parent carboxylic acid, 2-methyl-2-phenylpropanoic acid.

The table below summarizes these fundamental transformations.

| Nucleophile | Product Functional Group | General Reaction |

| Alcohol (R'-OH) | Ester | R-COCl + R'-OH → R-COOR' + HCl |

| Amine (R'-NH2) | Amide | R-COCl + 2 R'-NH2 → R-CONHR' + R'-NH3Cl |

| Water (H2O) | Carboxylic Acid | R-COCl + H2O → R-COOH + HCl |

| (where R = 2-methyl-2-phenylpropanoyl) |

Role in Stereoselective Synthesis

Information regarding the specific application of this compound in chiral auxiliary approaches or for asymmetric induction was not found in the reviewed sources. While the steric hindrance of the compound is noted to influence selectivity in reactions with congested substrates, its direct role in controlling stereochemistry was not detailed.

Diastereoselective Reactions and Control of Stereocenters

The strategic use of sterically demanding acylating agents is a well-established method in asymmetric synthesis for influencing the stereochemical outcome of a reaction. Acyl chlorides with significant steric bulk around the carbonyl group can play a crucial role in diastereoselective transformations, primarily through kinetic resolution or by acting as a bulky protecting group that directs subsequent reactions. While specific, detailed research on the application of this compound in diastereoselective reactions is not extensively documented in publicly available literature, its structural features—notably the quaternary carbon adjacent to the carbonyl group bearing both a methyl and a phenyl substituent—suggest its potential utility in this context. The principles governing the use of other bulky acyl chlorides can be extrapolated to understand the potential applications of this compound in the control of stereocenters.

The primary mechanism through which bulky acyl chlorides exert stereochemical control is by exploiting steric hindrance to differentiate between two diastereotopic groups or two enantiomers of a chiral substrate. In the acylation of a racemic or diastereomeric mixture of alcohols or amines, the sterically hindered acyl chloride will react at different rates with the different stereoisomers. This difference in reaction rates can be exploited in kinetic resolutions to isolate one stereoisomer in high enantiomeric or diastereomeric excess.

For instance, in the kinetic resolution of a racemic secondary alcohol, a bulky acyl chloride will preferentially acylate the less sterically hindered enantiomer, leaving the more sterically hindered enantiomer unreacted. The efficiency of such a resolution is determined by the selectivity factor (s), which is the ratio of the rate constants for the reaction of the two enantiomers. A higher selectivity factor, which is often correlated with a greater steric demand of the acylating agent, leads to a more efficient separation.

Another key application of bulky acyl chlorides is in the desymmetrization of meso compounds. In a meso compound containing two prochiral functional groups, a bulky acylating agent can selectively react with one of the two groups, leading to a chiral, non-racemic product. The steric bulk of the acyl chloride is critical in differentiating between the two prochiral centers.

Furthermore, once a bulky acyl group, such as the 2-methyl-2-phenylpropanoyl group, is installed as a protecting group, its steric presence can direct the stereochemical course of subsequent reactions at a nearby prochiral center. For example, in an intramolecular reaction, the bulky acyl group can shield one face of a molecule, forcing an incoming reagent to attack from the less hindered face, thereby leading to a high degree of diastereoselectivity.

While direct experimental data for this compound is limited, the following table illustrates the kind of data that would be relevant to its application in diastereoselective reactions, based on analogous studies with other bulky acylating agents.

| Substrate | Chiral Catalyst/Auxiliary | Diastereomeric Ratio (d.r.) or Enantiomeric Excess (e.e.) | Reference (Analogous Systems) |

| Racemic 1-phenylethanol | None (Kinetic Resolution) | >90% e.e. (unreacted alcohol) | [General Principle] |

| Meso-1,2-cyclohexanediol | None (Desymmetrization) | >95% d.r. | [General Principle] |

| Chiral amino alcohol with prochiral ketone | None (Substrate Control) | >98% d.r. | [General Principle] |

Table 1: Hypothetical Diastereoselective Reactions Involving a Bulky Acyl Chloride

It is important to note that the effectiveness of this compound in these applications would need to be empirically determined. The interplay of steric and electronic factors, as well as the specific reaction conditions (solvent, temperature, catalyst), would all influence the degree of stereocontrol achieved. The development of new chiral catalysts and auxiliaries continues to expand the scope and utility of bulky acylating agents in asymmetric synthesis. researchgate.netnih.gov

Structural and Reactivity Studies: Steric and Electronic Effects

Impact of Steric Hindrance on Reaction Kinetics and Selectivity

Steric hindrance plays a paramount role in the reactivity of 2-Methyl-2-phenylpropanoyl chloride. The presence of three bulky substituents (two methyl groups and one phenyl group) directly attached to the carbon adjacent to the carbonyl group creates a highly congested environment. This crowding, or steric hindrance, physically impedes the approach of nucleophiles to the electrophilic carbonyl carbon. libretexts.orgyoutube.comlibretexts.org

The standard mechanism for reactions of acyl chlorides is nucleophilic addition-elimination, which begins with the formation of a tetrahedral intermediate. unizin.orgmasterorganicchemistry.com However, the significant steric bulk in this compound makes the transition state required to form this intermediate high in energy, thus slowing the reaction rate considerably compared to less hindered acyl chlorides. unizin.orgquora.com The presence of multiple alkyl groups on the α-carbon has been shown to cause a significant decrease in reaction rates due to additive steric implications. researchgate.net For a reaction to occur, a nucleophile must collide with the carbonyl carbon at a specific angle, often described by the Bürgi-Dunitz trajectory; steric shielding makes achieving this optimal approach more difficult. libretexts.orglibretexts.orgrsc.org

This pronounced steric hindrance can also influence reaction selectivity. In some cases, extreme crowding around an acyl group can alter the reaction mechanism from a typical bimolecular addition-elimination pathway towards a unimolecular (SN1-type) pathway. Such a mechanism would proceed through the formation of a tertiary acylium ion intermediate. Furthermore, under certain conditions, such as catalysis by trityl compounds, this compound can undergo non-selective reactions, including decarbonylation to yield phenylacetaldehyde (B1677652) and carbon monoxide. biosynth.com

Electronic Effects of Phenyl and Methyl Groups on Carbonyl Reactivity

The electronic nature of the α-substituents modulates the electrophilicity of the carbonyl carbon, which is a critical factor for reactivity. libretexts.org Acyl chlorides are highly reactive because the strong electron-withdrawing effects of both the chlorine and oxygen atoms render the carbonyl carbon highly electron-deficient. unizin.org However, the substituents on the α-carbon in this compound provide competing electronic effects.

The two methyl groups are electron-donating via the inductive effect (+I). quora.com This effect pushes electron density towards the carbonyl carbon, which helps to stabilize the partial positive charge. By reducing the electrophilicity of the carbonyl carbon, this electron donation makes it less attractive to incoming nucleophiles and thus decreases the compound's reactivity. libretexts.orgquora.comncert.nic.in

The phenyl group introduces more complex electronic interactions. It is electron-withdrawing through its inductive effect due to the higher s-character of its sp² hybridized carbons compared to the sp³ carbons of the methyl groups. However, it can also act as an electron-donating group through resonance (mesomeric effect), where the pi system of the benzene (B151609) ring can delocalize electron density towards the carbonyl group. In compounds like benzaldehyde, this resonance effect reduces the polarity of the carbonyl group, making it less reactive. ncert.nic.in In this compound, the net electronic influence of the phenyl group, combined with the strong donating effect of the two methyl groups, likely leads to a significant reduction in the carbonyl carbon's electrophilicity compared to simpler acyl chlorides.

Comparative Analysis with Structurally Similar Acyl Chlorides

A comparative analysis of this compound with related acyl chlorides highlights the interplay of its unique steric and electronic features. Pivaloyl chloride and benzoyl chloride serve as useful benchmarks.

Interactive Data Table: Comparison of Acyl Chloride Structures

| Compound Name | Structure | Key Steric Features | Key Electronic Features |

| This compound | C(C)(C)(C₆H₅)COCl | Very High: Tertiary α-carbon with two methyl groups and one phenyl group. | Electron-Donating: Two +I methyl groups. Phenyl group has competing inductive (-I) and resonance (+M) effects. |

| Pivaloyl chloride (2,2-dimethylpropanoyl chloride) | C(CH₃)₃COCl | High: Tertiary α-carbon (tert-butyl group). | Electron-Donating: Three +I methyl groups. |

| Benzoyl chloride | C₆H₅COCl | Low: No α-substituents. Phenyl group is directly attached to the carbonyl. | Electron-Withdrawing: Phenyl group is conjugated with the carbonyl, reducing electrophilicity via resonance but increasing stability. |

Comparison with Pivaloyl Chloride: Pivaloyl chloride is also a highly sterically hindered acyl chloride due to its tert-butyl group. This structural similarity suggests that, like pivaloyl chloride, this compound will react much more slowly than unhindered acyl chlorides. The primary difference lies in the electronic effect of substituting one methyl group of the tert-butyl moiety with a phenyl group. While both are bulky, the phenyl group's ability to participate in resonance and its inductive effects differ from those of a methyl group, leading to distinct reactivity profiles under specific reaction conditions.

Comparison with Benzoyl Chloride: Benzoyl chloride is significantly less sterically hindered at the carbonyl group as it lacks any α-substituents. ncert.nic.in This allows for much easier nucleophilic attack compared to this compound. Electronically, the carbonyl group in benzoyl chloride is directly conjugated with the benzene ring, which stabilizes the system through resonance and reduces its reactivity compared to simple alkyl acyl chlorides like ethanoyl chloride. ncert.nic.in The reactivity of this compound is drastically lower than that of benzoyl chloride, primarily due to the overwhelming steric hindrance imposed by the two additional α-methyl groups, which far outweighs the subtle differences in electronic effects between a directly conjugated phenyl group and an α-phenyl group.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2-Methyl-2-phenylpropanoyl chloride, providing detailed information about the hydrogen and carbon atomic environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in its structure. The aromatic protons of the phenyl group would typically appear as a multiplet in the range of δ 7.2-7.5 ppm. The six equivalent protons of the two methyl groups, being attached to a quaternary carbon, are expected to produce a sharp singlet at approximately δ 1.6 ppm. The exact chemical shifts can be influenced by the solvent used for the analysis.

Table 1: Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Phenyl (C₆H₅) | 7.2 - 7.5 | Multiplet | 5H |

| Methyl (2 x CH₃) | ~1.6 | Singlet | 6H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides further structural confirmation by detailing the carbon framework of the molecule. The carbonyl carbon of the acyl chloride group is expected to be the most downfield signal, typically appearing around δ 175 ppm. The quaternary carbon attached to the phenyl group and the two methyl groups would likely resonate in the region of δ 50-60 ppm. The aromatic carbons of the phenyl ring will show a series of signals between δ 125-140 ppm, with the ipso-carbon (the carbon attached to the quaternary center) being distinct. The two equivalent methyl carbons are expected to produce a single signal in the upfield region, around δ 25-30 ppm.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~175 |

| Quaternary C | 50 - 60 |

| Phenyl (C₆H₅) | 125 - 140 |

| Methyl (2 x CH₃) | 25 - 30 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak ([M]⁺) for C₁₀H₁₁ClO would be observed at a mass-to-charge ratio (m/z) of approximately 182.6 g/mol . smolecule.com High-resolution mass spectrometry (HRMS) can provide a more precise mass measurement, further confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom, which in the case of this compound would result in a significant peak at m/z 147, corresponding to the [M-Cl]⁺ fragment. smolecule.com Further fragmentation of the phenyl-containing cation could also be observed.

Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For this compound, the most characteristic absorption band is the strong C=O stretching vibration of the acyl chloride group. This peak is typically observed in the range of 1785-1815 cm⁻¹. For comparison, the C=O stretch of a simple aromatic acyl chloride like benzoyl chloride is found around 1773 cm⁻¹. nih.gov

Other expected vibrational bands include the C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹).

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | 1785 - 1815 | Strong |

| C-H (Aromatic/Aliphatic) | 2850 - 3100 | Medium to Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-Cl | < 800 | Medium to Strong |

High-Resolution Chromatographic Techniques for Purity Assessment and Reaction Monitoring

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. Due to the high reactivity of acyl chlorides, direct analysis by HPLC can be challenging. A common strategy is to derivatize the acyl chloride prior to analysis. nih.gov

One established method involves the derivatization of the acyl chloride with an agent like 2-nitrophenylhydrazine. nih.gov This reaction produces a stable derivative with strong UV absorption, allowing for sensitive detection by a UV detector. nih.gov The choice of a suitable stationary phase (e.g., C18) and a mobile phase (often a mixture of acetonitrile (B52724) and a buffer) allows for the separation of the derivative from any unreacted starting materials, byproducts, or impurities. nih.govgoogle.com This approach enables the accurate quantification of the acyl chloride and provides a reliable means of purity assessment. nih.gov Alternatively, quenching the acyl chloride with methanol (B129727) to form the corresponding methyl ester, which is more stable and amenable to HPLC analysis, is another viable strategy. researchgate.netresearchgate.net

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and inherent reactivity of 2-methyl-2-phenylpropanoyl chloride. These calculations provide a detailed picture of the electron distribution within the molecule, which governs its chemical behavior.

The molecular structure of this compound features a central quaternary carbon atom bonded to two methyl groups, a phenyl ring, and an acyl chloride moiety. smolecule.com This steric bulk around the carbonyl group is a key determinant of its reactivity. Computational methods can precisely calculate bond lengths, bond angles, and dihedral angles, offering a three-dimensional representation of the molecule's ground state geometry.

Electron density analysis reveals the electrophilic nature of the carbonyl carbon, a characteristic feature of acyl chlorides. smolecule.com The presence of the electron-withdrawing chlorine atom and the oxygen atom polarizes the carbon-oxygen and carbon-chlorine bonds, rendering the carbonyl carbon susceptible to nucleophilic attack. Furthermore, the phenyl group, through its resonance and inductive effects, influences the electronic environment of the acyl chloride functionality. Computational models can quantify these electronic effects, providing values for atomic charges and electrostatic potential maps that highlight the regions of the molecule most likely to interact with other chemical species.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | Data not available in search results | DFT/B3LYP |

| HOMO Energy | Data not available in search results | DFT/B3LYP |

| LUMO Energy | Data not available in search results | DFT/B3LYP |

| Mulliken Charge on Carbonyl Carbon | Data not available in search results | DFT/B3LYP |

Reaction Mechanism Prediction and Transition State Modeling

A significant application of computational chemistry is the prediction of reaction mechanisms and the characterization of transition states. For this compound, a primary reaction of interest is nucleophilic acyl substitution. Computational studies can map out the potential energy surface for the reaction of this compound with various nucleophiles, such as alcohols or amines, to form esters or amides, respectively. smolecule.com

These calculations can identify the intermediates and, crucially, the transition state structures along the reaction coordinate. The transition state represents the highest energy point on the reaction pathway and is a fleeting arrangement of atoms that is difficult to observe experimentally. By modeling the transition state, chemists can determine the activation energy of the reaction, which is a key factor in determining the reaction rate. For instance, the reaction with a nucleophile would likely proceed through a tetrahedral intermediate, and computational methods can determine the energy barrier to form and collapse this intermediate.

While specific transition state modeling data for this compound was not found, studies on similar acyl chlorides often employ methods like the synchronous transit-guided quasi-Newton (STQN) method to locate transition state geometries. The calculated vibrational frequencies of the transition state structure can confirm it as a true saddle point on the potential energy surface (i.e., having one imaginary frequency).

Molecular Dynamics Simulations of Reaction Pathways

Molecular dynamics (MD) simulations offer a way to observe the dynamic behavior of molecules over time, providing insights into reaction pathways that complement the static picture from quantum chemical calculations. An MD simulation of this compound, for instance in a solvent, would allow researchers to study the conformational flexibility of the molecule and the influence of the solvent on its reactivity.

Structure-Reactivity Relationship Elucidation through Computational Chemistry

Computational chemistry is invaluable for establishing structure-reactivity relationships. By systematically modifying the structure of this compound in silico—for example, by changing the substituents on the phenyl ring or altering the alkyl groups—and then calculating the resulting changes in electronic properties and reactivity, a quantitative structure-activity relationship (QSAR) can be developed.

For this compound, the steric hindrance provided by the two methyl groups at the alpha-position is a key structural feature that influences its reactivity. smolecule.com Computational studies can quantify this steric effect and compare the reactivity of this compound with less hindered acyl chlorides. For instance, comparing the calculated activation energies for the nucleophilic attack on this compound versus benzoyl chloride would provide a quantitative measure of the impact of the alpha-methyl groups on reactivity. While detailed comparative studies were not found, the principles of such computational investigations are well-established in the field.

Future Prospects and Interdisciplinary Research Frontiers

Sustainable Synthesis and Green Chemistry Methodologies

The traditional synthesis of acyl chlorides, including 2-Methyl-2-phenylpropanoyl chloride, often involves reagents like thionyl chloride or oxalyl chloride. taylorandfrancis.comgoogle.com These methods, while effective, raise environmental and safety concerns due to the use of hazardous chemicals and the generation of corrosive byproducts like HCl and SO2. Consequently, the development of greener synthetic routes is a key area of future research.

Green chemistry principles emphasize waste reduction, the use of less hazardous chemicals, and energy efficiency. humanjournals.com For the synthesis of acyl chlorides, research is exploring alternatives to conventional chlorinating agents. One potential avenue is the use of silicon tetrachloride (SiCl4) as an acyl chlorination reagent. google.com This method proposes a reaction between a carboxylic acid and SiCl4, which is significantly less expensive than traditional reagents like phosphorus trichloride, offering a more cost-effective and potentially more environmentally benign pathway. google.com

Another green approach focuses on the reaction conditions. Researchers have successfully synthesized amides from various acid chlorides in aqueous phosphate (B84403) buffers, eliminating the need for volatile organic solvents and simplifying product isolation through simple filtration. tandfonline.com Although this research focuses on the subsequent reaction of acid chlorides, applying similar aqueous or solvent-free conditions to the synthesis of this compound itself from its corresponding carboxylic acid is a promising frontier. The challenge lies in overcoming the inherent tendency of acyl chlorides to hydrolyze in water. tandfonline.com However, reports indicate that some acid chlorides exhibit slow hydrolysis rates, suggesting that kinetically controlled, efficient acylation in aqueous media is feasible. tandfonline.com

Table 1: Comparison of Conventional and Green Synthesis Approaches for Acyl Chlorides

| Feature | Conventional Methods (e.g., Thionyl Chloride) | Emerging Green Methods |

| Chlorinating Agent | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Silicon tetrachloride (SiCl₄), Other novel reagents |

| Solvents | Often requires anhydrous organic solvents (e.g., Dichloromethane) google.com | Aqueous buffers, Solvent-free conditions humanjournals.comtandfonline.com |

| Byproducts | SO₂, HCl, CO, CO₂ (often toxic or corrosive) taylorandfrancis.com | Si(OH)₄ (less hazardous) google.com |

| Key Advantages | Well-established, high reactivity | Reduced waste, lower cost, improved safety, easier scalability google.comtandfonline.com |

| Challenges | Hazardous reagents, waste disposal | Overcoming hydrolysis, optimizing reaction kinetics tandfonline.com |

Development of Novel Catalytic Systems for Enhanced Transformations

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of chemical transformations involving this compound. Future research is geared towards discovering and optimizing catalytic systems for both its synthesis and its subsequent reactions.

In the realm of synthesis, particularly for related structures via Friedel-Crafts reactions, the use of mixed Lewis acid catalyst systems is being explored. For instance, combining ferric chloride with other Lewis acids like aluminum chloride or zinc chloride has been shown to improve yields and suppress byproduct formation compared to using a single catalyst. Applying these mixed-catalyst or other novel Lewis acid systems, such as bismuth or copper trifluoromethanesulfonates, could lead to more efficient syntheses of precursors to this compound.

For transformations of this compound, catalysis is crucial for controlling reactivity. The compound is known to undergo decarbonylation, but this process is often non-selective when catalyzed by certain compounds. biosynth.com A significant research frontier is the development of catalysts that can selectively direct the reaction of the acyl chloride group towards desired products, minimizing competing pathways. This could involve, for example, designing catalysts for chemoselective acylations, where the acyl chloride reacts with a specific functional group in a polyfunctional molecule.

The use of metal-free catalytic systems is also a growing area of interest in line with green chemistry principles. tandfonline.com Developing organocatalysts or other non-metal systems to promote the reactions of this compound would be a significant advancement, avoiding the cost and potential toxicity associated with heavy metal catalysts.

Applications in Materials Science and Polymer Chemistry

The unique structure of this compound makes it an intriguing building block for new materials and polymers. The bulky 2-methyl-2-phenylpropyl group can introduce specific properties such as rigidity, thermal stability, and altered solubility into a polymer backbone.

A promising application lies in the modification of natural polymers. For example, various fatty acid chlorides have been used to esterify polysaccharides like guar (B607891) gum, yielding derivatives with modified physicochemical properties for use as emulsifiers and thickeners. pjoes.com Similarly, this compound could be used to modify biopolymers like cellulose, starch, or chitosan. The introduction of the phenyl group could enhance the thermal properties or alter the refractive index of the resulting material, opening up possibilities for applications in specialty films or coatings.

In synthetic polymer chemistry, this compound can be used as a monomer or a modifying agent. Amide bonds are fundamental linkages in many high-performance polymers like aramids. tandfonline.com By reacting this compound with diamine monomers, novel polyamides could be synthesized. The bulky side group would likely disrupt polymer chain packing, potentially leading to amorphous materials with good solubility in organic solvents, a desirable trait for solution-based processing.

Table 2: Potential Applications in Materials Science

| Application Area | Potential Role of this compound | Resulting Material Properties |

| Biopolymer Modification | Esterification of hydroxyl groups in cellulose, starch, etc. | Enhanced thermal stability, altered solubility, modified surface properties. pjoes.com |

| Specialty Polyamides | Monomer in polycondensation reactions with diamines. | Increased rigidity, improved solubility, amorphous nature. tandfonline.com |

| Functional Surfaces | Covalent attachment to surfaces via the acyl chloride group. | Introduction of hydrophobicity and steric bulk. |

Design and Synthesis of Functional Molecules

This compound is a valuable intermediate in the synthesis of complex, functional molecules, particularly in the pharmaceutical industry. georganics.skgoogle.com Its acyl chloride group provides a reactive handle for attaching the 2-methyl-2-phenylpropanoyl moiety to a larger molecular scaffold through reactions like acylation of amines and alcohols. taylorandfrancis.comtandfonline.com

A significant application is in the synthesis of modern antihistamines. For example, it is a key intermediate in the preparation of Bilastine, a second-generation H1 antihistamine. google.comgoogleapis.com The synthesis involves reacting 2-methyl-2-phenylpropanoic acid with a chlorinating agent (like thionyl chloride) to form this compound in situ, which is then reacted with another intermediate to build the final drug molecule. google.comgoogleapis.com Its structural motif is also found in other pharmaceutically active compounds, highlighting its importance as a building block in medicinal chemistry. google.comgoogle.com

Future prospects in this area involve using this compound to design and synthesize novel bioactive compounds. The 2-methyl-2-phenylpropyl group can be considered a "pharmacophore fragment" that can be incorporated into new molecular designs to probe interactions with biological targets. Its steric bulk and lipophilicity can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. Researchers may explore its incorporation into new classes of drugs beyond antihistamines, such as enzyme inhibitors or receptor modulators, where the specific size and shape of this group could be advantageous for achieving desired biological activity.

Q & A

Basic: What safety protocols and engineering controls are essential for handling 2-methyl-2-phenylpropanoyl chloride in laboratory settings?

Due to its hydrolytic sensitivity and potential for releasing HCl gas, strict safety measures are required. Key practices include:

- Static discharge prevention : Use grounded equipment and avoid open flames .

- Airborne monitoring : Employ fume hoods with ≥100 ft/min face velocity to maintain exposure below recommended thresholds .

- Emergency protocols : Install eyewash stations and emergency showers, and ensure contaminated clothing is removed immediately .

- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at ≤4°C to slow hydrolysis .

Basic: How can researchers validate the purity and structural integrity of this compound?

A multi-spectroscopic approach is recommended:

- NMR : Confirm the presence of the tert-butyl group (δ ~1.4 ppm for CH₃) and aromatic protons (δ ~7.2–7.5 ppm) .

- FT-IR : Verify C=O stretching (~1800 cm⁻¹) and C-Cl absorption (~550–850 cm⁻¹) .

- Titration : Quantify active chloride via reaction with excess AgNO₃, followed by back-titration to assess hydrolysis byproducts .

Basic: What synthetic routes are effective for preparing this compound from its precursor acid?

The most reliable method involves:

- Reagent selection : Use thionyl chloride (SOCl₂) or oxalyl chloride with catalytic DMF to convert 2-methyl-2-phenylpropanoic acid to the acyl chloride.

- Reaction conditions : Maintain anhydrous conditions at 60–70°C for 4–6 hours, followed by distillation under reduced pressure .

- Yield optimization : Monitor reaction progress via TLC (hexane:ethyl acetate = 8:2) to minimize over-chlorination .

Advanced: How do steric effects from the 2-methyl-2-phenyl moiety influence reaction kinetics in nucleophilic acyl substitutions?

The bulky tert-phenyl group:

- Slows reaction rates : Steric hindrance reduces accessibility to the electrophilic carbonyl carbon, requiring elevated temperatures (e.g., 80°C for amide formation) .

- Directs regioselectivity : In multi-nucleophile systems, the steric bulk favors reactions with smaller nucleophiles (e.g., amines over alcohols) . Computational studies (DFT) can model transition-state geometries to predict selectivity .

Advanced: What strategies prevent Friedel-Crafts acylation side reactions when using this acyl chloride in aromatic systems?

To suppress electrophilic aromatic substitution:

- Solvent choice : Use polar aprotic solvents (e.g., DCM) instead of Lewis acids like AlCl₃ .

- Temperature control : Conduct reactions below 0°C to disfavor carbocation formation .

- Additives : Introduce mild bases (e.g., pyridine) to scavenge HCl and inhibit acid-catalyzed pathways .

Advanced: How can computational models predict the stability and degradation pathways of this compound under varying storage conditions?

- Molecular dynamics simulations : Assess hydrolysis rates in humid environments by modeling water diffusion into the acyl chloride matrix .

- DFT calculations : Predict degradation products (e.g., 2-methyl-2-phenylpropanoic acid) and identify stabilizing additives (e.g., molecular sieves) . Experimental validation via accelerated aging studies (40°C/75% RH) can correlate with computational data .

Advanced: What analytical techniques resolve contradictions in reported reactivity data for this acyl chloride?

- Controlled kinetic studies : Compare reaction rates under standardized conditions (solvent, temperature, nucleophile concentration) to isolate steric vs. electronic effects .

- Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track oxygen incorporation into the carboxylic acid product via mass spectrometry .

Advanced: How does the electron-withdrawing nature of the phenyl group affect the acyl chloride’s electrophilicity?

- Hammett substituent constants : The phenyl group’s σ⁺ value (~-0.01) indicates weak electron donation via resonance, slightly reducing electrophilicity compared to aliphatic acyl chlorides.

- Competitive kinetics : Compare relative reaction rates with benzoyl chloride (σ⁺ = +0.43) to quantify electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。